3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide is identified as an impurity found in crude roflumilast. [] Roflumilast is a drug used in the treatment of severe chronic obstructive pulmonary disease. [] The presence of impurities in pharmaceutical products is a significant concern as they can impact the safety and efficacy of the drug. [] Therefore, understanding the synthesis and properties of this impurity is crucial for ensuring the quality of roflumilast production.
3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide is a chemical compound that has garnered attention for its applications in medicinal chemistry, particularly as a potential therapeutic agent. This compound features a complex structure characterized by a benzamide core, which is substituted with cyclopropylmethoxy groups and a dichloropyridine moiety. Its molecular formula is , and it has a molecular weight of 407.29 g/mol. The compound is classified as an impurity in the synthesis of Roflumilast, a known phosphodiesterase IV inhibitor used for treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) .
The synthesis of 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide involves several key steps:
The molecular structure of 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide can be described as follows:
3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide can undergo various chemical reactions:
Reagents used in these reactions include:
These reactions yield various derivatives depending on the specific conditions and reagents employed .
The mechanism of action for 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide primarily relates to its role as an inhibitor of phosphodiesterase IV. By inhibiting this enzyme, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to relaxation of bronchial smooth muscle and reduction in inflammation.
This mechanism is particularly valuable in treating respiratory diseases where inflammation and bronchoconstriction are prevalent .
The compound has notable physical properties:
Key chemical properties include:
Further analyses may involve stability studies under various conditions to evaluate its potential for pharmaceutical applications .
The applications of 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide are diverse:
The systematic IUPAC name for this compound is 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide, reflecting its precise atomic connectivity and functional groups. Its molecular formula is C₂₀H₂₀Cl₂N₂O₃, with a molecular weight of 407.29 g/mol [1] [4]. The structure comprises a benzamide core substituted at the 3- and 4-positions with cyclopropylmethoxy groups, while the amide nitrogen links to a 3,5-dichloro-4-pyridinyl moiety. Key structural features include:
Table 1: Key Molecular Identifiers
Property | Value |
---|---|
CAS Number | 1391052-24-6 |
Molecular Formula | C₂₀H₂₀Cl₂N₂O₃ |
Molecular Weight | 407.29 g/mol |
Exact Mass | 406.0851 Da |
SMILES | Clc1cncc(Cl)c1NC(=O)c2ccc(OCC3CC3)c(OCC4CC4)c2 |
InChI Key | InChI=1S/C20H20Cl2N2O3/c21-15-8-23-9-16(22)19(15)24-20(25)14-5-6-17(26-10-12-1-2-12)18(7-14)27-11-13-3-4-13/h5-9,12-13H,1-4,10-11H2,(H,23,24,25) |
Theoretical physicochemical properties include a predicted boiling point of 479.7±45.0 °C and density of 1.395±0.06 g/cm³ [4].
The compound emerged from systematic structure-activity relationship (SAR) studies on N-heterocyclic benzamides in the 1990s–2000s. Researchers explored modifications to the benzamide scaffold to enhance phosphodiesterase-4 (PDE4) inhibition while mitigating side effects. Early work focused on:
This compound specifically resulted from replacing the difluoromethoxy group in Roflumilast (a clinical PDE4 inhibitor) with a second cyclopropylmethoxy moiety [2] [8]. Such substitutions aimed to modulate electron distribution and steric bulk, thereby altering binding kinetics to PDE4’s catalytic pocket. X-ray crystallographic studies of related benzamide-pyridinyl compounds (e.g., CSD refcode PEDWOM) revealed that cyclopropylmethoxy groups induce specific dihedral angles (55–59°) between the benzene and cyclopropane rings, influencing three-dimensional binding [8].
As a chemical analog of Roflumilast (CAS 162401-32-3), this compound provided critical insights into PDE4 inhibitor optimization [5] [6]. Key contributions include:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0